Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Heterocyclic compounds, including thieno[3,4-d]pyridazine derivatives, have been extensively studied for their synthesis and reactivity. These compounds are synthesized through various chemical reactions, leveraging their potential to form complex molecules with diverse functionalities. For instance, the synthesis of dihydro-1,3-thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions demonstrates the versatility of these compounds in forming new heterocyclic structures (Kappe & Roschger, 1989). Similarly, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors shows the potential for creating compounds with anticancer activity (Abdel-Motaal et al., 2020).
Heterocyclization Reactions
Heterocyclization reactions play a crucial role in the synthesis of thieno[2,3-b]thiophenes and related compounds, highlighting the chemical diversity achievable through strategic reactions (Khodairy & El-Saghier, 2011). These reactions enable the creation of complex molecules with potential applications in medicinal chemistry and material science.
Anticancer Activity
The investigation into the anticancer activity of heterocyclic compounds, particularly those incorporating thiophene moieties, underscores the potential of these molecules in therapeutic applications. The synthesis of novel heterocycles with potent activity against colon cancer cell lines illustrates the relevance of these compounds in the development of new anticancer agents (Abdel-Motaal et al., 2020).
Novel Photochemical Rearrangements
The photochemical rearrangements of dihydro-1,3-thiazines, resulting in various isomers and skeletally rearranged compounds, highlight the unique reactivity of these molecules under light-induced conditions. This property could be harnessed in the development of photoresponsive materials and chemical sensors (Bhatia et al., 1998).
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-3-28-21(27)17-14-11-30-19(22-18(25)15-5-4-10-29-15)16(14)20(26)24(23-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFPXYBSJVWGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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